1-allyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
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Overview
Description
1-allyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is an organic compound belonging to the quinazoline family. This compound features a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of an allyl group, a m-tolyl group, and a thione functionality makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide or its equivalents.
Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions, often using allyl halides in the presence of a base.
Addition of the m-Tolyl Group: The m-tolyl group can be incorporated through Friedel-Crafts alkylation or acylation reactions.
Formation of the Thione Functionality: The thione group can be introduced by treating the quinazoline derivative with sulfurizing agents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, would be crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-allyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives using reducing agents like lithium aluminum hydride.
Substitution: The allyl and m-tolyl groups can participate in substitution reactions, such as nucleophilic substitution or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
1-allyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1-allyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets and pathways. The thione group can act as a nucleophile, participating in various biochemical reactions. The quinazoline core can interact with enzymes and receptors, modulating their activity. The allyl and m-tolyl groups can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
1-allyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-one: Similar structure but with a carbonyl group instead of a thione group.
1-allyl-2-(m-tolyl)-quinazoline: Lacks the tetrahydro functionality, making it more rigid.
1-allyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline: Lacks the thione group.
Uniqueness
1-allyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity. The combination of the allyl, m-tolyl, and thione functionalities in a tetrahydroquinazoline framework makes this compound a versatile and valuable entity in scientific research.
Biological Activity
1-Allyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is an organic compound that belongs to the quinazoline family. Its structure features a bicyclic system consisting of a benzene ring fused to a pyrimidine ring, along with an allyl group, an m-tolyl group, and a thione functionality. This unique combination of functional groups suggests potential applications in various fields, particularly in medicinal chemistry due to its biological activities.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The thione group is hypothesized to play a crucial role in this activity by acting as a nucleophile that can interact with microbial enzymes or receptors.
Case Study:
A study evaluating the antimicrobial effects of thione-containing quinazoline derivatives demonstrated that these compounds exhibited potent activity against various bacterial strains. The mechanism was attributed to the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Research Findings:
In a comparative study, derivatives of this compound were tested against several cancer cell lines. The results indicated that certain modifications to the structure enhanced cytotoxicity, suggesting that the thione group and the tetrahydroquinazoline framework are critical for biological activity.
Acetylcholinesterase Inhibition
Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are valuable in treating neurodegenerative diseases such as Alzheimer's disease.
In Silico Studies:
Molecular docking studies have shown promising interactions between this compound and the active site of AChE. The binding affinity was comparable to known AChE inhibitors, indicating its potential therapeutic application.
The biological activity of this compound is believed to involve several mechanisms:
- Nucleophilic Attack: The thione group can act as a nucleophile in biochemical reactions.
- Enzyme Interaction: The quinazoline core may modulate enzyme activity by binding to specific sites.
- Enhanced Binding Affinity: The presence of the allyl and m-tolyl groups potentially increases binding affinity towards biological targets.
Comparative Analysis with Similar Compounds
Compound Name | Structure Differences | Biological Activity |
---|---|---|
1-Allyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-one | Contains a carbonyl instead of thione | Moderate anticancer activity |
1-Allyl-2-(m-tolyl)-quinazoline | Lacks tetrahydro functionality | Lower binding affinity for AChE |
1-Allyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline | Lacks thione group | Reduced antimicrobial properties |
Properties
IUPAC Name |
2-(3-methylphenyl)-1-prop-2-enyl-5,6,7,8-tetrahydroquinazoline-4-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2S/c1-3-11-20-16-10-5-4-9-15(16)18(21)19-17(20)14-8-6-7-13(2)12-14/h3,6-8,12H,1,4-5,9-11H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFASDVJWANZGBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=S)C3=C(N2CC=C)CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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